molecular formula C10H10O2S B7991203 5-(Allylthio)benzo[d][1,3]dioxole

5-(Allylthio)benzo[d][1,3]dioxole

Cat. No.: B7991203
M. Wt: 194.25 g/mol
InChI Key: PNLPIVZLHUUBHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Allylthio)benzo[d][1,3]dioxole is an organic compound with the molecular formula C10H10O2S It is a derivative of benzo[d][1,3]dioxole, featuring an allylthio group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Allylthio)benzo[d][1,3]dioxole typically involves the nucleophilic substitution reaction of 3,4-dihydroxybenzaldehyde with allylthiol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Allylthio)benzo[d][1,3]dioxole can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the allylthio group or to modify the dioxole ring.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-allylated products or modified dioxole derivatives.

    Substitution: Various substituted benzo[d][1,3]dioxole derivatives depending on the reagent used.

Scientific Research Applications

5-(Allylthio)benzo[d][1,3]dioxole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Allylthio)benzo[d][1,3]dioxole involves its interaction with molecular targets such as enzymes and receptors. For instance, its antitumor activity is believed to be due to the inhibition of key enzymes involved in cell proliferation and the induction of apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Allylbenzo[d][1,3]dioxole
  • 5-(Methylthio)benzo[d][1,3]dioxole
  • 5-(Ethylthio)benzo[d][1,3]dioxole

Uniqueness

5-(Allylthio)benzo[d][1,3]dioxole is unique due to the presence of the allylthio group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-prop-2-enylsulfanyl-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c1-2-5-13-8-3-4-9-10(6-8)12-7-11-9/h2-4,6H,1,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLPIVZLHUUBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.